2-Cyanopropan-2-yl dodecyl carbonotrithioate
Overview
Description
2-Cyanopropan-2-yl dodecyl carbonotrithioate is a chemical compound with the molecular formula C17H31NS3 and a molecular weight of 345.62 g/mol . It is commonly used as a Reversible Addition-Fragmentation Chain Transfer (RAFT) agent in controlled radical polymerization processes . This compound is particularly suited for the polymerization of methacrylate, methacrylamide, and styrene monomers .
Mechanism of Action
Target of Action
The primary target of 2-Cyanopropan-2-yl dodecyl carbonotrithioate, also known as S-(2-Cyanoprop-2-yl)-S-dodecyltrithiocarbonate, is the process of polymerization . It acts as a RAFT (Reversible Addition Fragmentation Chain Transfer) agent , which is a type of chain transfer agent that can control the polymerization process .
Mode of Action
As a RAFT agent, this compound interacts with the growing polymer chains during the polymerization process . It facilitates the controlled radical polymerization by reversibly adding and breaking the polymer chains . This results in polymers with well-defined structures and potentially lower polydispersity .
Biochemical Pathways
The compound affects the polymerization pathway . It is especially suited for the polymerization of methacrylate, methacrylamide, and styrene monomers . The RAFT process allows for the formation of polymers with complex architectures, such as block, graft, star, and comb-like structures .
Result of Action
The result of the action of this compound is the formation of well-controlled polymers . These polymers can have a variety of structures and properties, depending on the specific monomers used and the conditions of the polymerization process .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored under inert gas and avoid light, moisture, and heat . These conditions can affect the stability of the compound and its effectiveness as a RAFT agent .
Biochemical Analysis
Biochemical Properties
2-Cyanopropan-2-yl dodecyl carbonotrithioate is particularly suited for the polymerization of methacrylate, methacrylamide, and styrene monomers . The nature of these interactions involves the compound acting as a chain transfer agent (CTA), controlling the growth of the polymer chains during the polymerization process .
Molecular Mechanism
At the molecular level, this compound acts as a RAFT agent, controlling the growth of polymer chains during the polymerization of specific monomers . This involves binding interactions with the growing polymer chain, effectively controlling the molecular weight and dispersity of the resulting polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyanopropan-2-yl dodecyl carbonotrithioate can be synthesized through the reaction of dodecyl mercaptan with 2-cyanopropan-2-yl trithiocarbonate . The reaction typically involves the use of a base such as sodium hydroxide and is carried out under inert conditions to prevent oxidation . The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with temperature and pressure control systems . The use of automated systems ensures consistent quality and yield of the product . The compound is then stored under inert gas to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
2-Cyanopropan-2-yl dodecyl carbonotrithioate primarily undergoes radical-mediated reactions due to its role as a RAFT agent . It can participate in addition-fragmentation chain transfer reactions, which are essential for controlled radical polymerization .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include radical initiators such as azobisisobutyronitrile (AIBN) and peroxide-based initiators . The reactions are typically carried out at elevated temperatures ranging from 60°C to 80°C under inert atmosphere .
Major Products Formed
The major products formed from reactions involving this compound are well-defined polymers with controlled molecular weights and narrow molecular weight distributions . These polymers are used in various applications, including coatings, adhesives, and biomedical materials .
Scientific Research Applications
2-Cyanopropan-2-yl dodecyl carbonotrithioate has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-2-propyl dodecyl trithiocarbonate
- 2-Dodecylsulfanylcarbothioylsulfanyl-2-methylpropanenitrile
- Carbonotrithioic acid, 1-cyano-1-methylethyl dodecyl ester
Uniqueness
2-Cyanopropan-2-yl dodecyl carbonotrithioate is unique due to its high efficiency as a RAFT agent, which allows for precise control over polymerization processes . Its ability to produce polymers with narrow molecular weight distributions and specific architectures makes it highly valuable in both research and industrial applications .
Properties
IUPAC Name |
2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NS3/c1-4-5-6-7-8-9-10-11-12-13-14-20-16(19)21-17(2,3)15-18/h4-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVOWVXHKOQYIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC(=S)SC(C)(C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31NS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746391 | |
Record name | 2-Cyanopropan-2-yl dodecyl carbonotrithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60746391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870196-83-1 | |
Record name | 2-Cyano-2-propyl dodecyl trithiocarbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=870196-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyanopropan-2-yl dodecyl carbonotrithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60746391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-Cyanoprop-2-yl)-S-dodecyltrithiocarbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.